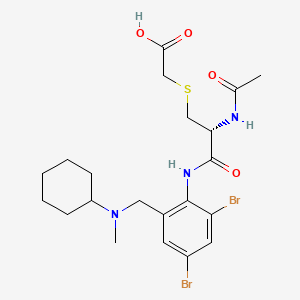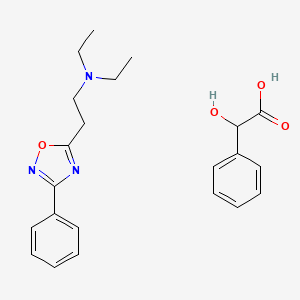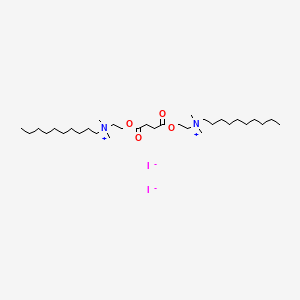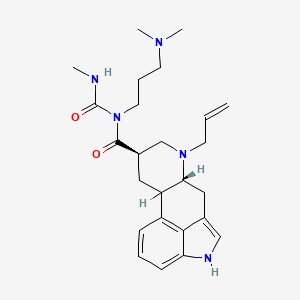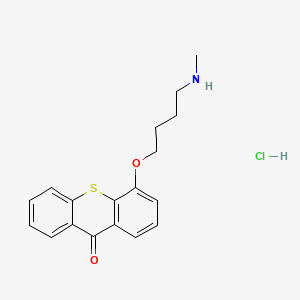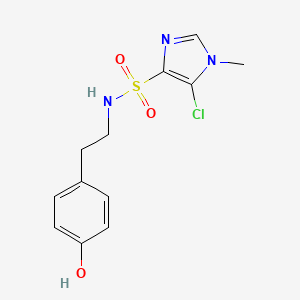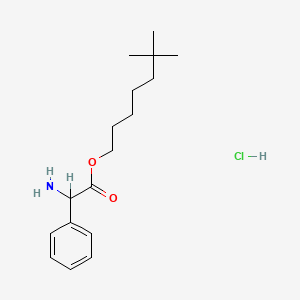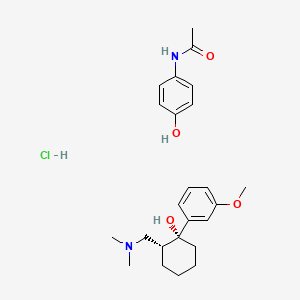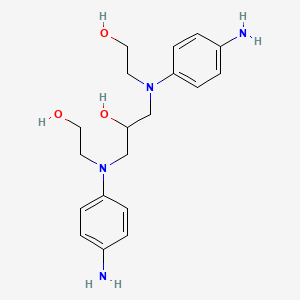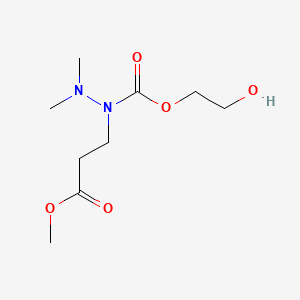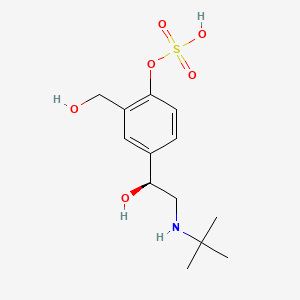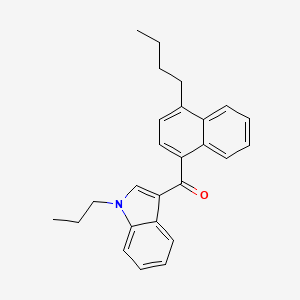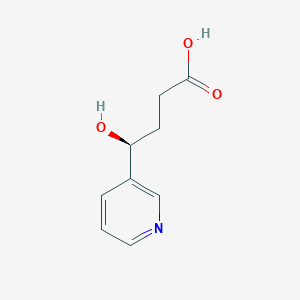
(4S)-4-hydroxy-4-pyridin-3-ylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-hydroxy-4-pyridin-3-ylbutanoic acid is an organic compound characterized by a hydroxy group attached to a butanoic acid chain, which is further connected to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-hydroxy-4-pyridin-3-ylbutanoic acid can be achieved through several methods. One common approach involves the use of a pyridine derivative as a starting material, which undergoes a series of reactions including hydrolysis, oxidation, and esterification to form the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or sodium hydroxide to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-4-hydroxy-4-pyridin-3-ylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to facilitate substitution reactions.
Major Products
Oxidation: The major products can include pyridine-3-carboxylic acid derivatives.
Reduction: The major products can include pyridine-3-ylbutanol derivatives.
Substitution: The major products can include halogenated or aminated pyridine derivatives.
Aplicaciones Científicas De Investigación
(4S)-4-hydroxy-4-pyridin-3-ylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a precursor for the synthesis of biologically active compounds.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4S)-4-hydroxy-4-pyridin-3-ylbutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the pyridine ring can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-3-carboxylic acid: Similar structure but lacks the hydroxy and butanoic acid groups.
4-hydroxy-4-phenylbutanoic acid: Similar structure but with a phenyl ring instead of a pyridine ring.
4-hydroxy-4-methylbutanoic acid: Similar structure but with a methyl group instead of a pyridine ring.
Uniqueness
(4S)-4-hydroxy-4-pyridin-3-ylbutanoic acid is unique due to the presence of both a hydroxy group and a pyridine ring, which can confer distinct chemical and biological properties
Propiedades
Número CAS |
220964-73-8 |
|---|---|
Fórmula molecular |
C9H11NO3 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
(4S)-4-hydroxy-4-pyridin-3-ylbutanoic acid |
InChI |
InChI=1S/C9H11NO3/c11-8(3-4-9(12)13)7-2-1-5-10-6-7/h1-2,5-6,8,11H,3-4H2,(H,12,13)/t8-/m0/s1 |
Clave InChI |
STZOZPPVGWNSMC-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=CN=C1)[C@H](CCC(=O)O)O |
SMILES canónico |
C1=CC(=CN=C1)C(CCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


